Cas no 138124-32-0 ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride)

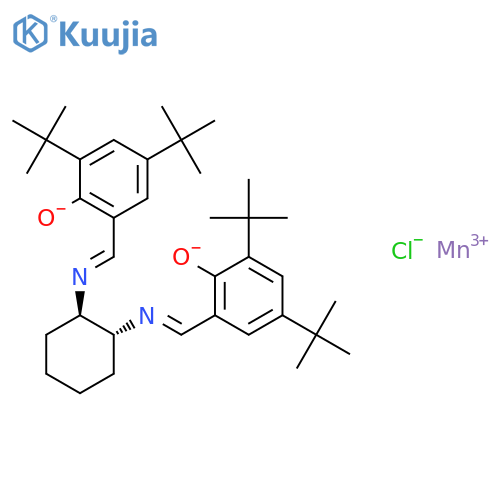

138124-32-0 structure

商品名:(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride

CAS番号:138124-32-0

MF:C36H52ClMnN2O2

メガワット:635.201338768005

MDL:MFCD02101664

CID:64513

PubChem ID:354335281

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride 化学的及び物理的性質

名前と識別子

-

- (R,R)-(-)N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride

- (R,R)-Jacobsen's catalyst manganese(III) chloride complex

- (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]manganese (III) chloride

- (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride

- (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]manganese (III) chloride, (R,R)-Jacobsen Cat.

- (1R,2R)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butyl-salicylidene)]manganese(III) chlorideSalen

- (R,R)-(-(+))-N,

- (R,R)-(-)-N N-Bis(3,5-DI-Tert-Butylsalicylidene)-1,2-Cyclohexanediamine-Manganese(Iii) Chloride

- (R,R)-(-)-N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO-MANGANESE(III) CHLORIDE

- (R,R)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) Chloride

- (R,R)-(-)N,N‘-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride

- (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride

- i>)-(-)-<i>N<

- i>,<i>N<

- i>,<i>R<

- (R,R)-Jacobsen's Catalyst

- MFCD02101664

- AS-74616

- 45S483EOVD

- MANGANESE, CHLORO((REL-2,2'-((1R,2R)-1,2-CYCLOHEXANEDIYLBIS((NITRILO-.KAPPA.N)METHYLIDYNE))BIS(4,6-BIS(1,1-DIMETHYLETHYL)PHENOLATO-.KAPPA.O))(2-))-, (SP-5-13)-

- (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride, (RS,RS)-

- WPP775Y8PO

- (R,R)-(N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride

- (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride, (R,R)-rel-

- Jacobsen's catalyst (R,R)-form [MI]

- LJVAWOSDJSQANR-SEILFYAJSA-K

- AKOS037647740

- Jacobsen's catalyst [MI]

- MANGANESE, CHLORO((2,2'-((1R,2R)-1,2-CYCLOHEXANEDIYLBIS((NITRILO-.KAPPA.N)METHYLIDYNE))BIS(4,6-BIS(1,1-DIMETHYLETHYL)PHENOLATO-.KAPPA.O))(2-))-, (SP-5-13)-

- Jacobsen's catalyst(R,R)

- Manganese, chloro((rel-2,2'-((1R,2R)-1,2-cyclohexanediylbis((nitrilo-kappaN)methylidyne))bis(4,6-bis(1,1-dimethylethyl)phenolato-kappaO))(2-))-, (sp-5-13)-

- GEO-03071

- (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butyl-salicylidene)]Mn(III) chloride

- UNII-45S483EOVD

- B5613

- (-)-Chloro((1R,2R)-4,4',6,6'-tetra-tert-butyl-2,2'-(cyclohexane-1,2-diylbis(nitrilomethylidyne))diphenolato(manganese(III)

- 138124-32-0

- 149656-63-3

- 2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;manganese(3+);chloride

- Manganese, chloro((2,2'-(1,2-cyclohexanediylbis(nitrilomethylidyne))bis(4,6-bis(1,1-dimethylethyl)phenolato))(2-)-N,N',O,O')-, (sp-5-13-(trans))-

- UNII-WPP775Y8PO

- Jacobsen's catalyst

- Manganese, chloro((2,2'-((1R,2R)-1,2-cyclohexanediylbis((nitrilo-kappaN)methylidyne))bis(4,6-bis(1,1-dimethylethyl)phenolato-kappaO))(2-))-, (sp-5-13)-

- DTXSID901028812

- (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride, (R,R)-

- manganese(3+) 2,4-di-tert-butyl-6-({[(1R,2R)-2-[(E)-[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino]cyclohexyl]imino}methyl)benzenolate chloride

- (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride

-

- MDL: MFCD02101664

- インチ: InChI=1S/C36H54N2O2.ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/q;;+3/p-3/b37-21+,38-22+;;/t29-,30-;;/m1../s1

- InChIKey: LJVAWOSDJSQANR-OHRASPNLSA-K

- ほほえんだ: CC(C)(C)C1=CC(=C(C(=C1)/C=N/[C@@H]2CCCC[C@H]2/N=C/C3=CC(=CC(=C3[O-])C(C)(C)C)C(C)(C)C)[O-])C(C)(C)C.[Cl-].[Mn+3]

計算された属性

- せいみつぶんしりょう: 634.31000

- どういたいしつりょう: 634.309775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 42

- 回転可能化学結合数: 8

- 複雑さ: 537

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 6

- トポロジー分子極性表面積: 70.8Ų

じっけんとくせい

- 色と性状: ブラウンふんまつ

- ゆうかいてん: 326°C(lit.)

- PSA: 43.18000

- LogP: 8.97270

- ひせんこうど: D23 +580° (c = 0.01 in ethanol)

- 最大波長(λmax): 509(CH2Cl2)(lit.)

- ようかいせい: {"error_code":"54004","error_msg":"Please recharge"}ようかいど,Often inCH2Cl2Used in.

- マーカー: 5252

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

- 福カードFコード:9

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride 税関データ

- 税関コード:29349990

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007841-5g |

(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride |

138124-32-0 | ≥95% | 5g |

¥134.0 | 2023-09-15 | |

| Ambeed | A489410-25g |

(R,R)-(-)-N,N'-Bis(3,5-di-tertbutylsalicylidene)-1,2- cyclohexanediaminomanganese(III) chloride |

138124-32-0 | 98% | 25g |

$77.0 | 2025-02-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250840-1g |

(R,R)-Jacobsen′s catalyst, |

138124-32-0 | 1g |

¥286.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81380-5g |

(R,R)-(-)-N,N'-Bis(3,5-di-tertbutylsalicylidene)-1,2- cyclohexanediaminomanganese(III) chloride... |

138124-32-0 | 98% | 5g |

¥132.0 | 2024-07-19 | |

| Cooke Chemical | BD0589348-100g |

(R,R)-(-)-N,N'-Bis(3,5-di-tertbutylsalicylidene)-1,2-cyclohexanediaminomanganese(III)chloride |

138124-32-0 | 98% | 100g |

RMB 1480.00 | 2025-02-21 | |

| TRC | B415150-5g |

(R,R)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) Chloride |

138124-32-0 | 5g |

$ 170.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TP851-1g |

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride |

138124-32-0 | 98% | 1g |

64.0CNY | 2021-07-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250840-1 g |

(R,R)-Jacobsen′s catalyst, (Out of Stock: Availability 7/21/23) |

138124-32-0 | 1g |

¥286.00 | 2023-07-10 | ||

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600056-5g |

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride |

138124-32-0 | 98% | 5g |

¥160.0 | 2024-07-19 | |

| abcr | AB120963-5 g |

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butyl-salicylidene)]Mn(III) chloride, 98%; . |

138124-32-0 | 98% | 5 g |

€167.00 | 2023-07-20 |

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

138124-32-0 ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:138124-32-0)(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminemanganese(III) Chloride

清らかである:99%

はかる:100g

価格 ($):276.0